N-[(1-tert-butyltriazol-4-yl)methyl]-N-methyl-1-methylsulfinylpropan-2-amine
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Overview
Description
N-[(1-tert-butyltriazol-4-yl)methyl]-N-methyl-1-methylsulfinylpropan-2-amine is a compound known for its role as a ligand in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This compound is particularly valued for its water solubility and ability to accelerate reaction rates while minimizing cytotoxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-tert-butyltriazol-4-yl)methyl]-N-methyl-1-methylsulfinylpropan-2-amine involves multiple steps, typically starting with the preparation of the triazole ring. The process includes:
Formation of the Triazole Ring: This is achieved through a cycloaddition reaction between an azide and an alkyne in the presence of a copper catalyst.
Attachment of the tert-Butyl Group: The tert-butyl group is introduced to the triazole ring through alkylation.
Formation of the Sulfinyl Group: The sulfinyl group is introduced via oxidation of a sulfide precursor.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-[(1-tert-butyltriazol-4-yl)methyl]-N-methyl-1-methylsulfinylpropan-2-amine primarily undergoes:
Oxidation: Conversion of sulfide to sulfoxide.
Reduction: Reduction of sulfoxide back to sulfide.
Substitution: Nucleophilic substitution reactions involving the triazole ring.
Common Reagents and Conditions
Oxidation: Typically performed using hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Achieved using reducing agents like sodium borohydride.
Substitution: Conducted under basic conditions with nucleophiles such as amines or thiols.
Major Products
Oxidation: Produces sulfoxides.
Reduction: Yields sulfides.
Substitution: Results in various substituted triazole derivatives.
Scientific Research Applications
N-[(1-tert-butyltriazol-4-yl)methyl]-N-methyl-1-methylsulfinylpropan-2-amine is widely used in:
Chemistry: As a ligand in CuAAC reactions, facilitating the synthesis of complex molecules.
Biology: Employed in bioorthogonal chemistry for labeling biomolecules.
Medicine: Used in the development of drug delivery systems and diagnostic tools.
Industry: Applied in the production of advanced materials and polymers.
Mechanism of Action
The compound functions by coordinating with copper ions to form a stable complex that catalyzes the azide-alkyne cycloaddition reaction. This process involves the formation of a triazole ring, which is a key step in many synthetic pathways. The molecular targets include azides and alkynes, and the pathway involves the formation of a copper-acetylide intermediate .
Comparison with Similar Compounds
Similar Compounds
- N-[(1-benzyltriazol-4-yl)methyl]-N-methyl-1-methylsulfinylpropan-2-amine
- N-[(1-phenyltriazol-4-yl)methyl]-N-methyl-1-methylsulfinylpropan-2-amine
Uniqueness
N-[(1-tert-butyltriazol-4-yl)methyl]-N-methyl-1-methylsulfinylpropan-2-amine stands out due to its water solubility and reduced cytotoxicity, making it more suitable for biological applications compared to its analogs .
Properties
IUPAC Name |
N-[(1-tert-butyltriazol-4-yl)methyl]-N-methyl-1-methylsulfinylpropan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N4OS/c1-10(9-18(6)17)15(5)7-11-8-16(14-13-11)12(2,3)4/h8,10H,7,9H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJCCYOOZWCCKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)C)N(C)CC1=CN(N=N1)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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